![molecular formula C20H21NO4 B3106859 N-Fmoc-DL-isovaline CAS No. 160885-93-8](/img/structure/B3106859.png)
N-Fmoc-DL-isovaline
Overview
Description
N-Fmoc-DL-isovaline is a compound with the molecular formula C20H21NO4 . The term “Fmoc” stands for fluorenylmethyloxycarbonyl, which is a base-labile protecting group used in organic synthesis .
Synthesis Analysis
The synthesis of N-Fmoc-DL-isovaline involves the use of Fmoc (fluorenylmethyloxycarbonyl) as a protecting group for amine at the N-terminus in solid-phase peptide synthesis (SPPS) . The Fmoc group is removed by a base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct .Molecular Structure Analysis
The molecular structure of N-Fmoc-DL-isovaline is represented by the formula C20H21NO4 . This indicates that the compound consists of 20 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Chemical Reactions Analysis
The chemical reactions involving N-Fmoc-DL-isovaline predominantly occur at the Fmoc-removal step, which is mediated by a secondary amine . This step is crucial in solid-phase peptide synthesis (SPPS), and the efficiency of the reaction could be affected by side reactions and by-product formation .Physical And Chemical Properties Analysis
N-Fmoc-DL-isovaline has a molar mass of 339.39 and a predicted density of 1.232±0.06 g/cm3 . Its melting point is between 105-107°C, and its boiling point is predicted to be 551.8±33.0°C .Scientific Research Applications
Peptide Synthesis and Drug Discovery
Fmoc-protected amino acids, such as N-Fmoc-DL-isovaline, are pivotal in the synthesis of peptides through solid-phase peptide synthesis (SPPS). SPPS allows for the sequential addition of amino acids to a growing peptide chain, where Fmoc protection groups are used to temporarily block the amino groups, preventing unwanted side reactions. This method is instrumental in the development of therapeutic peptides and proteins with specific biological activities. For example, the synthesis of enantiopure Fmoc-α-methylvaline demonstrates the importance of Fmoc-protected amino acids in obtaining peptides with precise stereochemistry, which is crucial for their biological function and therapeutic potential (Shu & Wang, 2008).
Functional Materials and Nanotechnology
The self-assembly properties of Fmoc-modified amino acids and short peptides, including those similar to N-Fmoc-DL-isovaline, are leveraged in the fabrication of functional materials. These materials find applications in cell cultivation, bio-templating, drug delivery, and as scaffolds for tissue engineering. The inherent hydrophobicity and aromaticity of the Fmoc moiety drive the self-association of these molecules, forming nanostructures and hydrogels with potential therapeutic and bioengineering applications (Tao et al., 2016).
Biochemical and Pharmacological Research
Fmoc-protected amino acids, including N-Fmoc-DL-isovaline, are used in biochemical studies to understand the metabolism and pharmacological effects of amino acids and their derivatives. For instance, studies on flavin-containing monooxygenases (FMOs) explore the metabolism of various substrates, including drugs and xenobiotics. Although not directly related to N-Fmoc-DL-isovaline, research on FMOs highlights the importance of understanding the biochemical pathways and enzymatic activities that Fmoc-protected amino acids might participate in or affect within biological systems (Zhang & Cashman, 2006).
Mechanism of Action
Target of Action
The primary target of N-Fmoc-DL-isovaline is the amine group of amino acids . The compound is used as a protecting group in peptide synthesis, specifically for the N-terminus of the peptide .
Mode of Action
N-Fmoc-DL-isovaline operates by protecting the amine group during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection allows for the selective synthesis of peptides without interference from the amine group .
Biochemical Pathways
The key biochemical pathway involved with N-Fmoc-DL-isovaline is peptide synthesis . The Fmoc group is integrated into the synthesis methods, allowing for the rapid and efficient synthesis of peptides . The Fmoc group is base-labile, meaning it can be removed under basic conditions, which is a crucial step in peptide synthesis .
Result of Action
The result of N-Fmoc-DL-isovaline’s action is the successful synthesis of peptides with protected amine groups . This protection allows for the selective synthesis of peptides, including ones of significant size and complexity .
Action Environment
The action of N-Fmoc-DL-isovaline is influenced by the chemical environment during peptide synthesis . For instance, the removal of the Fmoc group is facilitated by a basic environment, typically involving a solution of 20% piperidine in N,N-dimethylformamide (DMF) .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-3-20(2,18(22)23)21-19(24)25-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17H,3,12H2,1-2H3,(H,21,24)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSLHAJXIQCMLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Fmoc-DL-isovaline | |
CAS RN |
160885-93-8 | |
Record name | 2-(amino)-2-methylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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